Product packaging for N-phenylpyrrolidin-3-amine(Cat. No.:CAS No. 17741-13-8)

N-phenylpyrrolidin-3-amine

Cat. No.: B093768
CAS No.: 17741-13-8
M. Wt: 162.23 g/mol
InChI Key: AAFUQJGCJNFFRT-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Cores in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a crucial pharmacophore in medicinal chemistry. bohrium.comtandfonline.com Its prevalence in a wide array of biologically active molecules, including natural alkaloids, vitamins, and hormones, underscores its fundamental role in the architecture of life's chemical machinery. mdpi.comtandfonline.com The significance of the pyrrolidine scaffold is amplified by its unique physicochemical properties, such as hydrophilicity, basicity, and structural rigidity. bohrium.comtandfonline.com

In medicinal chemistry, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). researchgate.netnih.gov This feature is instrumental in designing molecules with high target specificity and improved pharmacokinetic profiles. The presence of stereogenic centers in the pyrrolidine ring offers opportunities for creating diverse stereoisomers, each potentially exhibiting distinct biological activities. researchgate.netnih.gov The structural versatility of the pyrrolidine core allows for substitutions at various positions, particularly at the N1, 3rd, and 5th positions, enabling the fine-tuning of a compound's biological and pharmacological properties. bohrium.comtandfonline.com

In organic synthesis, the pyrrolidine ring serves as a valuable building block for the construction of more complex molecular architectures. mdpi.comacs.org Its derivatives are employed as organocatalysts in various chemical transformations, highlighting their utility beyond being a mere structural component. tandfonline.com The development of stereoselective synthesis methods for pyrrolidine-containing compounds is an active area of research, driven by the demand for enantiomerically pure pharmaceuticals. mdpi.com Methodologies such as 1,3-dipolar cycloadditions and multicomponent reactions have been extensively explored for the efficient construction of the pyrrolidine skeleton. tandfonline.comnih.gov

Overview of N-Phenylpyrrolidin-3-amine as a Research Target Scaffold

This compound has emerged as a significant research target due to its unique combination of a pyrrolidine ring and a phenylamino (B1219803) group. This structure provides a versatile platform for chemical modification and the exploration of structure-activity relationships. The presence of both aliphatic and aromatic amine functionalities, along with the chiral center at the 3-position of the pyrrolidine ring, makes it an attractive scaffold for the synthesis of diverse compound libraries.

The core structure of this compound allows for derivatization at multiple points. The secondary amine on the pyrrolidine ring can be readily acylated, alkylated, or incorporated into larger heterocyclic systems. The phenyl group can be substituted with various functional groups to modulate electronic and steric properties. Furthermore, the stereochemistry at the C3 position can be controlled to investigate the impact of chirality on biological activity. These features make this compound a valuable tool for medicinal chemists and chemical biologists seeking to develop novel molecular probes and potential therapeutic agents.

Scope and Research Imperatives for this compound Investigations

The primary research imperatives for investigations into this compound and its derivatives are centered on the exploration of its chemical space and the identification of novel biological activities. Key areas of focus include:

Development of Efficient and Stereoselective Synthetic Routes: The ability to synthesize enantiomerically pure this compound and its analogs is crucial for detailed structure-activity relationship studies. Research efforts are directed towards developing practical and scalable synthetic strategies.

Exploration of Derivatives for Medicinal Chemistry Applications: The this compound scaffold serves as a starting point for the design and synthesis of new compounds with potential therapeutic applications. By systematically modifying the structure, researchers aim to identify derivatives with potent and selective activity against various biological targets.

Investigation of Structure-Activity Relationships (SAR): A thorough understanding of how structural modifications to the this compound core influence its biological activity is essential. SAR studies provide valuable insights for the rational design of more effective and targeted compounds.

The ongoing research into this compound highlights its potential as a valuable scaffold in the quest for new chemical entities with significant scientific and potentially therapeutic value.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂ matrix-fine-chemicals.comscbt.comuni.lu
Molecular Weight 162.236 g/mol matrix-fine-chemicals.com
IUPAC Name This compound matrix-fine-chemicals.com
CAS Number 17741-13-8 matrix-fine-chemicals.comscbt.com
SMILES C1CC(CN1)NC1=CC=CC=C1 matrix-fine-chemicals.com
InChIKey AAFUQJGCJNFFRT-UHFFFAOYSA-N matrix-fine-chemicals.com
Monoisotopic Mass 162.11569 Da uni.lu
Predicted XlogP 1.7 uni.lu

Synthetic Methodologies for this compound and Its Derivatives

The synthesis of this compound and its derivatives is a key area of research, with various strategies being employed to construct this versatile scaffold. These methodologies often involve the formation of the pyrrolidine ring and the subsequent introduction of the phenylamino group, or vice versa.

One common approach involves the use of itaconic acid as a starting material. A five-step transformation of itaconic acid can lead to the formation of 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. mdpi.com These intermediates can then be further modified through parallel amidation to generate a library of carboxamides. mdpi.com

Another strategy utilizes a [3+2] cycloaddition reaction. For instance, the reaction of a vinyl sulfone with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine can provide a pyrrolidine intermediate. nih.gov This can then be subjected to a series of deprotection and functionalization steps to yield the desired this compound derivatives. nih.gov

Furthermore, intramolecular aza-Michael reactions offer an efficient route to pyrrolidine rings. ajol.info This approach involves the base-induced cyclization of an amine onto an α,β-unsaturated ester, leading to the formation of the heterocyclic core. ajol.info

The synthesis of specific derivatives often requires tailored approaches. For example, the preparation of phenyl (3-phenylpyrrolidin-3-yl)sulfones has been achieved through a multi-step sequence starting from a protected alcohol, which is then converted to a vinyl sulfone and subjected to a cycloaddition reaction. nih.gov The resulting pyrrolidine can be further functionalized at the nitrogen atom through acylation reactions to produce a diverse range of amides. nih.gov

Research Applications of this compound

The this compound scaffold has been explored in various research contexts, primarily within the field of medicinal chemistry. Its structural features make it an attractive starting point for the development of compounds targeting a range of biological systems.

Role as a Scaffold in Medicinal Chemistry

The versatility of the this compound core allows for its incorporation into a wide array of molecular designs aimed at interacting with specific biological targets. The ability to modify the scaffold at multiple positions enables the optimization of properties such as binding affinity, selectivity, and pharmacokinetic profiles.

For example, derivatives of this compound have been investigated as inhibitors of various enzymes and receptors. The pyrrolidine ring can provide a rigid framework that orients key functional groups for optimal interaction with a protein's active site. The phenylamino moiety can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition.

Derivatives and Their Investigated Biological Activities

RORγt Inverse Agonists: A series of phenyl (3-phenylpyrrolidin-3-yl)sulfones have been discovered as selective and orally active RORγt inverse agonists. nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. The N-phenylpyrrolidin-3-ylsulfone scaffold provided a platform for structure-based design, leading to compounds with potent inhibitory activity against RORγt. nih.gov

GlyT1 Inhibitors: 3,4-disubstituted pyrrolidine sulfonamides, which can be considered derivatives of the this compound scaffold, have been studied as selective and competitive inhibitors of the glycine (B1666218) transporter 1 (GlyT1). arabjchem.org GlyT1 inhibitors are being investigated for their potential in treating schizophrenia and other disorders associated with NMDA receptor hypofunction. arabjchem.org

Pyrimidine-5-carboxamides: A library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been synthesized and evaluated. mdpi.com These compounds represent novel 2-heteroarylethylamine derivatives, a class of molecules known to include important chemical messengers in biological processes. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B093768 N-phenylpyrrolidin-3-amine CAS No. 17741-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUQJGCJNFFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465007
Record name N-phenylpyrrolidin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17741-13-8
Record name N-phenylpyrrolidin-3-amine
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Record name N-phenylpyrrolidin-3-amine
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Advanced Synthetic Methodologies for N Phenylpyrrolidin 3 Amine and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways

The synthesis of N-phenylpyrrolidin-3-amine and its derivatives often requires precise control over the arrangement of atoms and their three-dimensional orientation to achieve the desired biological activity or material properties.

Multi-Step Synthesis Approaches for this compound Precursors

The construction of the this compound core typically begins with the synthesis of key precursors, primarily substituted pyrrolidines. These multi-step sequences are designed to install the necessary functional groups in a controlled manner. mdpi.com The pyrrolidine (B122466) ring itself can be formed through various strategies, including the cyclization of acyclic starting materials or the modification of existing cyclic compounds like proline. mdpi.com

A common strategy involves the synthesis of a protected form of pyrrolidin-3-amine. For example, starting from a suitable precursor, a series of reactions including protection, functional group interconversion, and cyclization can yield a key intermediate such as tert-butyl (pyrrolidin-3-yl)carbamate. This precursor is stable and primed for the subsequent introduction of the phenyl group. Such multi-step approaches are fundamental for building molecular complexity efficiently. azom.comworktribe.com

Table 1: Illustrative Multi-Step Synthesis Pathway for a Pyrrolidin-3-amine Precursor

StepStarting MaterialReagents & ConditionsProductPurpose
11,2,4-Butanetriol1. MsCl, Et3N; 2. NaN3, DMF4-Azido-1,2-butanediolIntroduction of nitrogen precursor
24-Azido-1,2-butanediol1. TBDPSCl, Imidazole; 2. MsCl, Et3NSilyl-protected azido (B1232118) mesylateHydroxyl group protection and activation
3Silyl-protected azido mesylateH2, Pd/CSilyl-protected aminomesylateReduction of azide (B81097) to primary amine
4Silyl-protected aminomesylateK2CO3, MeOH3-(TBDPS-oxy)pyrrolidineIntramolecular cyclization
53-(TBDPS-oxy)pyrrolidine1. TBAF; 2. MsCl, Et3N; 3. NaN33-AzidopyrrolidineConversion of hydroxyl to azido group
63-Azidopyrrolidine1. Boc2O; 2. H2, Pd/Ctert-butyl (pyrrolidin-3-yl)carbamateN-protection and final azide reduction

Palladium-Catalyzed Arylation and Related Coupling Reactions for this compound Scaffold Formation

The formation of the N-phenyl bond is a critical step in synthesizing the target scaffold. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the premier methods for this transformation. nih.gov This reaction creates a carbon-nitrogen bond between the pyrrolidine nitrogen and an aryl halide or triflate. nih.gov

The process involves the reaction of a pyrrolidin-3-amine precursor with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for reaction efficiency and can influence the scope of the reaction with respect to the substrates. nih.gov This methodology is highly versatile, allowing for the coupling of a wide range of substituted aryl halides, which directly installs a functionalized phenyl ring onto the pyrrolidine core. organic-chemistry.orgscilit.com

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation

ComponentExampleRole
Amine Substratetert-butyl (pyrrolidin-3-yl)carbamateNitrogen source
Aryl HalideBromobenzene, 4-ChloroanisolePhenyl group source
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Active catalyst source
LigandBINAP, Xantphos, tBu₃PStabilizes and activates the Pd center
BaseNaOtBu, K₂CO₃, Cs₂CO₃Activates the amine and facilitates catalysis
SolventToluene, DioxaneReaction medium
TemperatureRoom Temperature to 120 °CVaries based on substrate reactivity

Enantioselective Synthesis and Chiral Resolution Strategies for this compound Derivatives

Many applications of this compound derivatives require a specific enantiomer. Achieving enantiopurity can be accomplished through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture. mdpi-res.com

Enantioselective synthesis aims to create a single enantiomer from the outset. This can be achieved by using chiral catalysts, auxiliaries, or reagents at a key step in the synthesis. nih.govrsc.org For instance, enantioselective deprotonation of an N-Boc-pyrrolidine followed by coupling can generate α-arylated pyrrolidines with high enantiomeric excess. organic-chemistry.orgscilit.com Another advanced approach is the dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomeric product through in-situ racemization of the unwanted enantiomer. nih.gov

Chiral resolution involves the separation of a previously synthesized racemic mixture. mdpi.com A classical method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid). These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. An alternative and widely used modern technique is chiral chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. mdpi.com

Table 3: Comparison of Enantiopurification Strategies

StrategyDescriptionAdvantagesDisadvantages
Enantioselective Synthesis Creates a single enantiomer directly during the reaction sequence using chiral catalysts or reagents. nih.govrsc.orgHigh theoretical yield (up to 100%), atom-economical.Requires development of specific chiral methods, catalysts can be expensive.
Chiral Resolution Separates a 50:50 mixture of enantiomers. mdpi.comUtilizes well-established techniques (crystallization, chromatography), broadly applicable.Maximum theoretical yield is 50% (unless the unwanted enantiomer is racemized and recycled).

Functionalization and Derivatization Strategies of the this compound Core

Once the core this compound scaffold is synthesized, its properties can be further tuned through functionalization at various positions.

N-Alkylation and N-Acylation Reactions on the Pyrrolidine Nitrogen

This subsection refers to the modification of the amino group at the 3-position of the pyrrolidine ring, which serves as a key handle for introducing diverse substituents.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen of the 3-amino group. This can be achieved through several methods, including reaction with alkyl halides in the presence of a base or via reductive amination with aldehydes or ketones. nih.govchemrxiv.org These reactions are fundamental in organic synthesis for producing secondary and tertiary amines. nih.gov

N-Acylation introduces an acyl group, forming an amide bond. bath.ac.uk This is commonly performed using acylating agents like acyl chlorides or acid anhydrides. researchgate.net Alternatively, carboxylic acids can be coupled directly to the amine using peptide coupling reagents (e.g., EDC, HATU), a method that offers mild conditions and broad functional group tolerance. researchgate.net

Table 4: Reagents for Functionalization of the 3-Amino Group

TransformationReagent ClassExample Reagent(s)Product Functional Group
N-Alkylation Alkyl HalidesIodomethane, Benzyl bromideSecondary/Tertiary Amine
Aldehydes/Ketones (Reductive Amination)Formaldehyde, Acetone (with NaBH₃CN)Secondary/Tertiary Amine
N-Acylation Acyl HalidesAcetyl chloride, Benzoyl chlorideAmide
Acid AnhydridesAcetic anhydrideAmide
Carboxylic Acids (Coupling Agents)Benzoic acid (with EDC/HOBt)Amide

Modification at the Phenyl Ring and Pyrrolidine Substituents of this compound Derivatives

Further diversity can be introduced by modifying the phenyl ring or adding substituents to the carbon framework of the pyrrolidine ring.

Modification of Pyrrolidine Substituents: Introducing substituents onto the carbon atoms of the pyrrolidine ring is typically accomplished during the synthesis of the pyrrolidine precursor. mdpi.com For instance, starting with 4-hydroxyproline (B1632879) allows for the introduction of functionality at the 4-position. More advanced, though less common, strategies involve direct C-H functionalization of the pyrrolidine ring after the core scaffold has been assembled. nih.govorganic-chemistry.org

Table 5: Examples of Derivatization via Substituted Starting Materials

Target ModificationStrategyStarting Material ExampleResulting Derivative Structure
Methoxy group at phenyl para-positionUse substituted aryl halide in Pd-coupling1-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)pyrrolidin-3-amine
Fluoro group at phenyl meta-positionUse substituted aryl halide in Pd-coupling1-Bromo-3-fluorobenzeneN-(3-fluorophenyl)pyrrolidin-3-amine
Methyl group at pyrrolidine C-4Synthesize a substituted pyrrolidine precursorPrecursor derived from 4-methylprolineN-phenyl-4-methylpyrrolidin-3-amine
Hydroxyl group at pyrrolidine C-4Synthesize a substituted pyrrolidine precursorPrecursor derived from 4-hydroxyproline4-Hydroxy-N-phenylpyrrolidin-3-amine

Parallel Synthesis and Combinatorial Library Generation of this compound Analogues

The generation of chemical libraries containing analogues of a lead compound is a cornerstone of modern drug discovery and chemical biology. Parallel synthesis and combinatorial chemistry are powerful strategies to rapidly produce a multitude of structurally related molecules, such as derivatives of this compound. These techniques allow for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of biological activity, selectivity, and pharmacokinetic properties.

Parallel synthesis involves the simultaneous synthesis of a series of discrete compounds in a spatially addressable format, such as in a multi-well plate. researchgate.net Each well contains a different combination of reactants, leading to a unique final product. This methodology is particularly well-suited for the lead optimization phase, where a focused library of analogues is required. For the synthesis of this compound analogues, a common scaffold, such as a protected 3-aminopyrrolidine, can be reacted with a diverse set of reagents in parallel. For instance, variations can be introduced at the N-phenyl group by employing a range of substituted anilines in the initial synthetic steps, or at the 3-amino group by performing parallel acylations, alkylations, or reductive aminations with a library of aldehydes or carboxylic acids.

Combinatorial chemistry, particularly through techniques like split-and-pool synthesis on a solid support, enables the generation of much larger and more diverse libraries. nih.govcrsubscription.com In this approach, a solid support, such as a resin bead, is divided into multiple portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next synthetic step. nih.gov This process is repeated for each point of diversity in the target molecule. For a library of this compound analogues, a solid-phase synthesis approach would be advantageous. crsubscription.com A suitable linker would be attached to the solid support, to which the pyrrolidine core is anchored. The diversity can be introduced by using a variety of substituted phenyl rings and a wide array of functionalities at the 3-amino position.

The choice between parallel synthesis and combinatorial library generation depends on the specific goals of the research. Parallel synthesis provides well-characterized individual compounds in sufficient quantities for detailed biological evaluation. Combinatorial chemistry, on the other hand, is ideal for generating vast numbers of compounds for high-throughput screening to identify initial hits. nih.gov

Table 1: Comparison of Parallel Synthesis and Combinatorial Library Generation for this compound Analogues

FeatureParallel SynthesisCombinatorial Library Generation (Split-and-Pool)
Library Size Small to medium (tens to hundreds of compounds)Large to very large (thousands to millions of compounds)
Format Spatially addressed (e.g., multi-well plates)Mixture of compounds on each bead (deconvolution required)
Product Purity High, individual compoundsMixtures, requires deconvolution to identify active compounds
Throughput ModerateHigh
Application Lead optimization, SAR studiesHit identification, primary screening

Analytical Characterization Methodologies for this compound and its Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are critical steps in chemical research. A combination of spectroscopic and chromatographic techniques is employed to characterize this compound and its derivatives.

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the phenyl ring and the pyrrolidine ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern and the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, further corroborating the structure. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl C-H (ortho)6.6 - 6.8113 - 115
Phenyl C-H (meta)7.1 - 7.3129 - 131
Phenyl C-H (para)6.8 - 7.0117 - 119
Phenyl C-N-145 - 148
Pyrrolidine C2-H3.2 - 3.550 - 53
Pyrrolidine C3-H3.8 - 4.152 - 55
Pyrrolidine C4-H1.9 - 2.230 - 33
Pyrrolidine C5-H3.1 - 3.447 - 50
N-H (amine)3.5 - 4.5 (broad)-
N-H (aniline)4.0 - 5.0 (broad)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H stretching of the secondary amine and the aromatic amine, C-N stretching, and aromatic C-H and C=C stretching vibrations. orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium
Aromatic Amine (N-H)Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Medium
Aromatic C=CStretch1500 - 1600Medium-Strong
C-NStretch1250 - 1350Medium-Strong

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the mass spectrum would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), confirming its molecular weight. The fragmentation pattern would provide further structural information. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺163.1230
[M+Na]⁺185.1049
[M]⁺162.1157

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for isolating the desired product from reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. kuleuven.be It is a highly sensitive and selective technique for purity assessment and can also be used for reaction monitoring. A reversed-phase HPLC column is typically used to separate this compound from its impurities, and the mass spectrometer provides confirmation of the molecular weight of the eluting peaks. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used technique for purity determination. nih.gov The purity of this compound can be assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The choice of the stationary phase (e.g., C18) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid) is crucial for achieving good separation. sciex.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system is used to develop the TLC plate, and the spots are visualized under UV light or by using a staining reagent. The retention factor (Rf) value of the compound can be used for its identification.

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase Detection
LC-MS C18Acetonitrile/Water with 0.1% Formic AcidMass Spectrometry (ESI+)
HPLC C18Acetonitrile/Water with 0.1% TFAUV (e.g., 254 nm)
TLC Silica GelEthyl Acetate/Hexane or Dichloromethane/MethanolUV light or Ninhydrin stain

Medicinal Chemistry and Pharmacological Investigations of N Phenylpyrrolidin 3 Amine Derivatives

Role of N-Phenylpyrrolidin-3-amine as a Pharmacological Scaffold in Drug Discovery

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating significant versatility in the design of novel therapeutic agents. nih.govd-nb.info Its three-dimensional, non-planar structure allows for a broad exploration of chemical space, a desirable feature for optimizing interactions with biological targets. d-nb.info This scaffold is a key component in a diverse range of biologically active compounds, including those targeting central nervous system disorders, inflammatory conditions, and cancer. nih.gov

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a common feature in many FDA-approved drugs. d-nb.info The this compound framework, in particular, offers multiple points for chemical modification. These modifications can be strategically employed to fine-tune the physicochemical and pharmacological properties of the resulting derivatives. The ability to introduce various substituents on the phenyl ring and the pyrrolidine nitrogen allows for the modulation of potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

A significant aspect of the this compound scaffold is the inherent stereochemistry of the pyrrolidine ring. The spatial arrangement of substituents can dramatically influence biological activity, as different stereoisomers may exhibit distinct binding affinities and functional effects at their target proteins. d-nb.info This stereochemical diversity provides an additional dimension for optimizing drug candidates.

Exploration of Biological Targets and Associated Pathways for this compound Analogues

Derivatives of this compound have been investigated for their activity against a variety of biological targets, implicating them in several key signaling pathways relevant to human diseases.

Nuclear Receptor Modulation (e.g., RORγt Inverse Agonism)

The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a significant target for this compound analogues. RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like IL-17. nih.govtandfonline.comnih.gov Consequently, inverse agonists of RORγt are being explored as potential treatments for autoimmune and inflammatory diseases. tandfonline.comnih.gov

One notable series of RORγt inverse agonists is based on a phenyl (3-phenylpyrrolidin-3-yl)sulfone scaffold. nih.gov Through structure-based design, researchers identified that specific substitutions on the pyrrolidine ring and the 3-phenyl group were critical for achieving high potency and selectivity against other nuclear receptors. nih.gov For instance, the introduction of a polar amide at the N1-position of the pyrrolidine and a perfluoroisopropyl group on the 3-phenyl ring led to highly selective RORγt inverse agonists. nih.gov

Neurotransmitter System Interactions (e.g., Dopamine (B1211576) and Serotonin (B10506) Pathways)

The this compound scaffold has also been incorporated into molecules designed to interact with neurotransmitter systems, particularly the dopamine and serotonin pathways. medicalnewstoday.comtmc.eduwikipedia.org These systems are fundamental to the regulation of mood, cognition, and movement, and their dysregulation is implicated in a range of neurological and psychiatric disorders. medicalnewstoday.comwikipedia.orgnih.gov

While direct binding data for this compound itself on dopamine and serotonin receptors is not extensively detailed in the provided context, the structural motif is present in compounds investigated for their effects on these systems. For example, derivatives have been designed as potential nootropic and anticonvulsant agents, which often involve modulation of neurotransmitter pathways. mdpi.comresearchgate.net The interplay between dopamine and serotonin systems is complex, with serotonin modulating dopamine release through various receptor subtypes. nih.gov The development of this compound analogues could offer a means to selectively target specific components of these pathways.

Enzyme Inhibition Studies (e.g., COX-2, NAPE-PLD)

Cyclooxygenase-2 (COX-2) Inhibition:

Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.govnih.gov The this compound scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized, with some compounds exhibiting potent and selective COX-2 inhibition. nih.gov The design of these inhibitors often includes a SO2Me pharmacophore, which is known to interact with a secondary pocket in the COX-2 active site. nih.gov

N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) Inhibition:

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. researchgate.netacs.orgnih.gov Inhibition of NAPE-PLD presents a potential therapeutic approach for various conditions, including pain, inflammation, and neurological disorders. ontosight.ai The this compound scaffold has been utilized in the development of NAPE-PLD inhibitors. In the optimization of a high-throughput screening hit, the replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, a derivative of the core scaffold, resulted in a significant increase in inhibitory activity, leading to the development of a potent inhibitor designated LEI-401. acs.org

In Vitro and In Vivo Pharmacological Profiling of this compound Derivatives

The pharmacological effects of this compound derivatives have been characterized through a combination of in vitro and in vivo studies, demonstrating their potential therapeutic utility in various disease models.

Efficacy Assessment in Preclinical Disease Models (e.g., Inflammatory, Neurological, Seizure Disorders)

Inflammatory Disorders:

In the context of inflammatory diseases, this compound derivatives targeting RORγt have shown significant efficacy in preclinical models. For example, an orally administered phenyl (3-phenylpyrrolidin-3-yl)sulfone derivative demonstrated dose-dependent inhibition of IL-17 production in a mouse model. nih.gov In an IL-23-induced mouse model of acanthosis, a condition resembling psoriasis, this compound significantly reduced ear swelling, with efficacy comparable to an anti-IL-23 antibody at higher doses. nih.gov Another study on a succinimide (B58015) derivative containing a phenylpyrrolidine moiety showed anti-inflammatory effects in a carrageenan-induced edema model in rats. mdpi.comdntb.gov.ua

Neurological Disorders:

The neuroprotective potential of this compound derivatives has been investigated in models of neurological disorders. One study focused on a potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido ethanesulfonate (B1225610) derivative in a rat model of ischemic stroke. mdpi.com This compound was found to significantly reduce neurological deficits and improve exploratory behavior and anxiety in the animals. mdpi.com In vitro, this derivative also demonstrated a neuroprotective effect against glutamate-induced toxicity in primary cortical neuron cultures. mdpi.com

Seizure Disorders:

Several this compound derivatives have been evaluated for their anticonvulsant activity in various animal models of seizures. In one study, phenylglycinamide derivatives incorporating a pyrrolidin-3-amine moiety were tested. nih.gov The R-enantiomer of one such derivative, (R)-32, showed potent protection in the maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov Furthermore, this compound was effective in the pentylenetetrazol (PTZ)-induced kindling model, a model of chronic epilepsy. nih.gov Another series of alaninamide derivatives with a pyrrolidin-3-amine bioisostere also demonstrated antiseizure activity in the MES and 6 Hz models. nih.gov

Selectivity and Off-Target Activity Evaluation of this compound Analogues

The evaluation of compound selectivity is a critical step in drug discovery, aimed at ensuring that a drug candidate interacts preferentially with its intended biological target over other proteins in the biological system. For analogues of this compound, assessing selectivity and identifying potential off-target activities are crucial for predicting their therapeutic window and potential side effects. This involves screening the compounds against a panel of related and unrelated receptors, enzymes, and ion channels. The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which can significantly influence the molecule's binding affinity and selectivity profile. researchgate.net

Detailed research has explored how structural modifications to the this compound scaffold impact target selectivity. These investigations are fundamental to optimizing lead compounds, enhancing their efficacy while minimizing undesirable interactions.

One area of investigation has been the development of anti-inflammatory agents. A pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (referred to as MAK01), was evaluated for its inhibitory potential against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com The compound demonstrated differential inhibition of these enzymes, a key aspect of its selectivity profile. The half-maximal inhibitory concentrations (IC₅₀) were determined to be 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com This indicates a preference for inhibiting COX-2 and 5-LOX over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

EnzymeIC₅₀ (µg/mL)
Cyclooxygenase-1 (COX-1)314
Cyclooxygenase-2 (COX-2)130
5-Lipoxygenase (5-LOX)105
Data sourced from MDPI mdpi.com

In the context of neurological disorders, derivatives of (phenylpyrrolidinyl)carboxylic acid have been assessed for their selectivity towards ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov A series of analogues were synthesized and their binding affinities were tested against native iGluRs and specific recombinant subtypes. For example, compounds 6a and 6b , which are hybrid structures, showed high selectivity for NMDA receptors. Compound 6b , featuring a 4'-chloro substituent, was identified as the most selective ligand for the NMDA receptor in its series, with a binding affinity (Kᵢ) of 160 nM. nih.gov This highlights how a single atomic substitution on the phenyl ring can confer significant selectivity.

CompoundReceptor TargetBinding Affinity (Kᵢ)
6b NMDA Receptor160 nM
Data sourced from PubMed Central nih.gov

Furthermore, N-phenylpyrrolamide derivatives have been developed as inhibitors of bacterial DNA gyrase. nih.gov Optimization of this series involved modifying substituents at three key positions. Substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole (B145914) on the core structure improved the IC₅₀ against E. coli DNA gyrase from 450 nM to 280 nM. nih.gov Further enhancement was achieved by adding an isopropoxy group to the central phenyl ring, which resulted in an IC₅₀ of 47 nM and conferred weak activity against the Gram-positive bacterium E. faecalis, demonstrating a degree of antibacterial selectivity. nih.gov

CompoundModificationTargetIC₅₀
A 4,5-dibromopyrrole ringE. coli DNA gyrase450 nM
B 3,4-dichloro-5-methyl-substituted pyrroleE. coli DNA gyrase280 nM
C Isopropoxy group on central phenyl ringE. coli DNA gyrase47 nM
Data sourced from a 2024 study on N-phenylpyrrolamide inhibitors nih.gov

Off-target activity has also been documented. A derivative, 2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide, was found to inhibit protein kinases, a common source of off-target effects for many drug candidates. Specifically, it showed strong binding affinity for PI5P4Kγ with a dissociation constant (K_D) of 7.1 nM, indicating a potential off-target interaction that would require further investigation in the drug development process.

In another study, N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2). The lead compound from this series, 7k , not only showed potent enzyme inhibition but also demonstrated desirable pharmacokinetic properties, suggesting a favorable profile for further development. nih.gov The focus of this study was primarily on the on-target activity and its downstream cellular effects, such as the reduction of phosphorylated eIF4E and induction of apoptosis in leukemia cells. nih.gov

The collective findings from these studies underscore the importance of systematic structural modifications and comprehensive screening to understand the selectivity and off-target profiles of this compound analogues. The stereochemistry and electronic properties of substituents on both the phenyl and pyrrolidine rings are key determinants of their interaction with a range of biological targets, dictating their potential as selective therapeutic agents. researchgate.net

Structure Activity Relationship Sar and Molecular Design Studies of N Phenylpyrrolidin 3 Amine Derivatives

Elucidation of Key Structural Elements for Optimized Biological Activity

The N-phenylpyrrolidin-3-amine scaffold is a versatile framework in medicinal chemistry, with its biological activity being highly dependent on the nature and position of various substituents. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key structural elements that govern the pharmacological effects of its derivatives. The five-membered pyrrolidine (B122466) ring is particularly advantageous in drug design due to its non-planarity, which allows for a thorough exploration of the three-dimensional pharmacophore space. nih.gov

Research into pyrrolidine derivatives has shown that modifications to functionalities and stereochemistry significantly influence their inhibitory properties. nih.gov For instance, in a series of pyrrolidine pentamine derivatives designed as inhibitors of an aminoglycoside acetyltransferase, the presence of an S-phenyl moiety at a specific position (R1) and its distance from the scaffold were found to be essential for activity. nih.gov Alterations at this position consistently led to reduced inhibition levels. nih.gov Conversely, modifications at other positions on the scaffold (R3, R4, and R5) produced varied effects, indicating that these sites are amenable to optimization to enhance potency or other pharmacological parameters. nih.gov

The substituents on the phenyl ring and the pyrrolidine nitrogen also play a critical role. In N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic and amine substituent effects were shown to significantly alter the apparent lipophilicity (log kw), a key parameter influencing pharmacokinetics. nih.gov For example, a hydroxyl group at the aromatic 6-position increased lipophilicity, whereas a methoxy group at the same position decreased it due to differences in intramolecular hydrogen bonding capabilities. nih.gov These findings underscore that even subtle electronic and steric changes to the this compound core can lead to substantial differences in biological activity and properties.

Table 1: Impact of Structural Modifications on the Biological Activity of Pyrrolidine Derivatives

Position of Modification Type of Substituent/Modification Observed Effect on Activity Reference
R1 Position (S-phenyl moiety) Alterations to the S-phenyl group or its distance from the scaffold Reduced inhibitory activity nih.gov
R3, R4, R5 Positions Various functional group modifications Varied effects, demonstrating potential for optimization nih.gov
Aromatic Ring (Position 6) Introduction of a 6-hydroxy group Increased apparent lipophilicity nih.gov
Aromatic Ring (Position 6) Introduction of a 6-methoxy group Decreased apparent lipophilicity nih.gov

Rational Drug Design Approaches Guided by this compound Scaffold Modifications

The this compound scaffold serves as a valuable starting point for rational drug design, a strategy that aims to develop new therapeutic agents based on an understanding of biological targets. mdpi.com The inherent structural features of the pyrrolidine ring, such as its sp3-hybridized carbons and stereogenic centers, make it an attractive scaffold for creating molecules with specific three-dimensional orientations to fit into protein binding pockets. nih.gov

One common approach involves the modification of the core scaffold to improve interaction with a target receptor. For example, in the design of novel histamine H1 antagonists, SAR studies on an initial lead compound directed the synthesis of new derivatives with improved in vivo activity and better pharmacokinetic profiles. researchgate.net Substitution at specific positions on an indolyl ring attached to a piperidinyl moiety (structurally related to the pyrrolidinyl scaffold) led to higher efficacy. researchgate.net This iterative process of synthesis and biological evaluation is a hallmark of rational drug design.

Another strategy involves using the pyrrolidine ring as a central building block to which various functional groups are attached. In the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a series of benzimidazole carboxamides bearing a pyrrolidine nucleus were synthesized. nih.gov By functionalizing the pyrrolidine nitrogen with different aromatic rings, researchers could systematically probe the enzyme's binding site to optimize inhibitory activity. nih.gov Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides demonstrates how the pyrrolidine scaffold can be integrated into more complex systems to achieve desired pharmacological effects, such as analgesic and anti-inflammatory activity. mdpi.com These examples highlight how the this compound framework can be systematically modified to develop compounds with tailored biological activities.

Impact of Stereochemistry on Pharmacological Profiles of this compound Enantiomers and Diastereomers

Stereochemistry is a critical factor that profoundly influences the pharmacological and toxicological properties of chiral drugs, including derivatives of this compound. nih.govijpsjournal.com Since the C3 position of the pyrrolidine ring is a chiral center, this compound and its derivatives exist as enantiomers (non-superimposable mirror images). These stereoisomers can exhibit significant differences in their biological activity because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov

The two enantiomers of a chiral drug can differ markedly in their potency, receptor selectivity, metabolism, and excretion. nih.govresearchgate.net Often, the desired therapeutic activity resides primarily in one enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even contribute to undesirable side effects. chiralpedia.com For example, studies on antiestrogen benzopyran derivatives have shown that the stereospecific orientation of a methylpyrrolidine substituent can fundamentally change the binding mode within the hormone-binding pocket of the estrogen receptor. nih.gov This illustrates how a subtle change in the 3D arrangement of atoms can lead to a dramatically different pharmacological profile. nih.gov

The use of single-enantiomer drugs can lead to simpler pharmacokinetic and pharmacodynamic profiles and an improved therapeutic index. nih.gov For instance, the S-enantiomer of the antidepressant citalopram, known as escitalopram, is responsible for the majority of the therapeutic effect and is at least twice as potent as the racemic mixture. ijpsjournal.com While specific studies on the enantiomers of this compound itself are not detailed in the provided context, the principles of stereochemistry strongly suggest that its R- and S-enantiomers would interact differently with biological targets. Therefore, separating and evaluating individual stereoisomers is a crucial step in the development of drugs based on this scaffold to optimize efficacy and safety. nih.govchiralpedia.com

Ligand-Receptor Interaction Analysis for this compound Derivatives

Understanding the interactions between this compound derivatives and their biological targets at a molecular level is fundamental for optimizing their design. nih.gov Molecular docking and other computational techniques are powerful tools used to predict and analyze the binding modes of these ligands within the active sites of receptors or enzymes. mdpi.commdpi.com These studies provide insights into the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.net

For example, a molecular docking study of a synthesized N-phenylpyrrolidin derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), with cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes revealed specific binding interactions within the minimized pockets of these targets. mdpi.comnih.gov Such analyses can identify crucial amino acid residues that the ligand interacts with, providing a rationale for its biological activity. mdpi.com

In another study, docking of a pyrrolidinone analog (MMK16) into the active site of COX-2 showed the formation of hydrogen bonds with the amino acids Tyr385 and Ser530, as well as van der Waals interactions with other residues, which stabilized its position. researchgate.net A correlation analysis between molecular docking values (ΔG) and the inhibitory activity of a series of pyrrolidine pentamine compounds showed a significant relationship, confirming that lower binding energies often translate to higher biological potency. nih.gov This synergy between computational analysis and experimental testing is a cornerstone of modern drug discovery, allowing for the refinement of lead compounds to enhance their affinity and selectivity for the intended target. mdpi.com

Table 2: Molecular Docking and Interaction Data for Pyrrolidine Derivatives

Compound/Derivative Target Protein/Enzyme Docking Score (kcal/mol) Key Interacting Residues Reference
MAK01 COX-1, COX-2, 5-LOX Not specified Binds within minimized pockets of the enzymes mdpi.com
MMK16 COX-2 Not specified Tyr385, Ser530, Arg120 researchgate.net
Pyrrolidine Pentamines AAC(6')-Ib ΔG values correlated with inhibitory activity Not specified nih.gov
Compound 4i LOX-5 -60.838 Not specified mdpi.com
Compound 4l LOX-5 -116.487 Not specified mdpi.com

Computational Chemistry in N Phenylpyrrolidin 3 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-phenylpyrrolidin-3-amine at the electronic level. These methods allow for a detailed examination of the molecule's electronic distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. arabjchem.orgnih.gov For this compound, DFT calculations can determine optimized molecular geometry, electronic energies, and the distribution of electron density. These calculations are crucial for understanding the molecule's stability and its interactions with other chemical species. nih.gov By employing various functionals and basis sets, such as B3LYP/6-311G**, researchers can accurately predict properties like bond lengths, bond angles, and dihedral angles. als-journal.com The calculated energetic properties, including total energies with Zero-Point Energy (ZPE) corrections, provide a foundation for comparing the stability of different conformations or substituted derivatives of this compound. nih.gov

For instance, in a study on substituted pyrrolidinones, DFT calculations were used to determine parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the dipole moment (μ), which are critical in explaining the electronic structure's influence on the compound's properties. arabjchem.org

Table 1: Calculated Electronic Properties of a Substituted Pyrrolidinone (HTEP) using DFT
ParameterValue
EHOMO (eV)-8.015
ELUMO (eV)1.114
Dipole Moment (μ) (Debye)3.801

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reactants. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions of high electron density, likely the nitrogen atoms and the phenyl ring, making them susceptible to electrophilic attack. The LUMO distribution would highlight electron-deficient areas, which are prone to nucleophilic attack. Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactivity. mdpi.commdpi.com

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
DescriptorFormulaInterpretation
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)μ2 / (2η)Propensity of a species to accept electrons.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, offering insights into its interactions with biological targets and its conformational landscape.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound derivatives with biological targets such as enzymes and receptors. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the active site of the protein and then using a scoring function to estimate the binding energy. nih.gov

For analogs of this compound, molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the target protein. researchgate.net These studies can rationalize the biological activity of known compounds and guide the design of new, more potent derivatives. For example, docking studies on pyrrolidinone analogs have been used to understand their anti-inflammatory activity by examining their binding to COX and LOX enzymes. researchgate.net The binding energy values obtained from docking simulations, typically in kcal/mol, provide a quantitative measure of the binding affinity. als-journal.com

Table 3: Example Molecular Docking Results for a Pyrrolidine (B122466) Derivative
Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues
COX-2MMK16 (a pyrrolidinone analog)-9.5Arg120, Tyr385, Ser530
LOX-3MMK16 (a pyrrolidinone analog)-8.8Gln514, Fe(III)

The five-membered pyrrolidine ring of this compound is not planar and exhibits significant conformational flexibility, a phenomenon known as pseudorotation. nih.govresearchgate.net This flexibility allows the ring to adopt various "puckered" conformations, typically described as envelope (E) and twist (T) forms. The specific conformation adopted can have a profound impact on the molecule's biological activity, as it determines the spatial orientation of the substituents on the ring. nih.govdocumentsdelivered.com

Conformational analysis of N-substituted pyrrolidines can be performed using computational methods to determine the relative energies of different conformers and the energy barriers between them. researchgate.netresearchgate.net These studies often involve a systematic search of the conformational space to identify the lowest energy conformers. researchgate.net The puckering of the pyrrolidine ring is influenced by the nature and orientation of its substituents. For instance, electronegative substituents can favor specific pucker modes. nih.govsemanticscholar.org Ab initio calculations can be used to model the pseudorotational pathway and determine the energy preferences for different conformers, such as the axial and equatorial positions of substituents. rsc.org

Table 4: Common Puckering Modes of the Pyrrolidine Ring
Conformation TypeDescriptionKey Feature
Envelope (E)Four atoms are coplanar, and the fifth is out of the plane.Designated by the out-of-plane atom (e.g., C4-endo).
Twist (T)Two adjacent atoms are displaced in opposite directions from the plane of the other three.Characterized by a twofold axis of symmetry passing through one atom and the midpoint of the opposite bond.

Mechanistic Investigations of Organic Reactions Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions. For reactions involving this compound, DFT calculations can be used to map the potential energy surface, identifying transition states and intermediates. acs.org This allows for a detailed understanding of the reaction pathway, including the rate-determining step and the factors that influence stereoselectivity and regioselectivity. nih.gov

For example, DFT studies have been employed to investigate the mechanism of the stereoretentive formation of cyclobutanes from pyrrolidines. acs.org These calculations can rationalize the observed stereochemical outcome by comparing the energy barriers for different pathways. Similarly, the mechanism of 1,3-dipolar cycloaddition reactions involving azomethine ylides derived from pyrrolidine derivatives can be studied computationally to understand the role of frontier molecular orbitals in determining the reaction's feasibility and outcome. rsc.org Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies. Computational studies on the N-nitrosation of secondary amines also provide a framework for understanding potential reactions of the pyrrolidine nitrogen in this compound. usp.org

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction pathways and characterizing the transient structures known as transition states.

A pertinent example can be found in the computational analysis of the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from the reaction of a 3-pyrroline-2-one (B142641) derivative with an aliphatic amine. Theoretical calculations were employed to propose a plausible reaction mechanism. By mapping the potential energy surface, researchers identified the most favorable reaction pathway, which proceeds via the lowest Gibbs free energy of activation (ΔG‡). This approach allows for the prediction of the main product by comparing the kinetic and thermodynamic favorability of different routes. In this specific study, DFT calculations revealed that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the primary products.

Another relevant investigation focused on the enantioselective lithiation of N-Boc-pyrrolidine, a compound sharing the core pyrrolidine structure. Computational modeling was utilized to identify the transition states for the proton transfer step. The calculated activation energies (ΔH‡ and ΔG‡) for different chiral diamine ligands provided insights into the stereochemical outcome of the reaction. For instance, the use of a specific N-Me-substituted diamine correlated well with experimental results, with the lowest energy complex leading to the lowest activation energy for proton transfer. These computational findings were instrumental in understanding the factors that govern the enantioselectivity of the reaction.

Table 1: Calculated Activation Energies for Proton Transfer in the Lithiation of N-Boc-pyrrolidine

Ligand Activation Enthalpy (ΔH‡) (kcal/mol) Activation Free Energy (ΔG‡) (kcal/mol)
N-Me-substituted diamine 11.1 11.5

This table illustrates how computational chemistry can quantify the energy barriers for different reaction pathways, aiding in the prediction of reaction outcomes.

Theoretical Studies of Solvent Effects and Reaction Kinetics

The solvent environment can profoundly influence the rate and outcome of a chemical reaction. Computational models are adept at simulating these effects, providing a molecular-level understanding of solvent-solute interactions and their impact on reaction kinetics.

In the aforementioned study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, the reaction mechanism was investigated in both the gas phase and in an ethanol (B145695) solvent model. This dual approach allowed for the assessment of how the solvent influences the reaction's potential energy surface and the stability of intermediates and transition states. The findings indicated that the main product is formed favorably through the pathway with the lowest ΔG‡ in both environments, suggesting that for this particular reaction, the solvent does not alter the fundamental course of the mechanism but can influence the reaction rates.

The rate constant of a reaction can also be estimated using computational methods such as the Transition State Theory. In a study of the tautomerism of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the rate constant for the transformation between two tautomers was calculated to be significantly large, on the order of 10¹² s⁻¹ at 298 K. This high rate constant, determined through theoretical calculations that also considered the quantum tunneling effect, explained the experimental observation of the co-existence of both isomers.

Furthermore, general computational studies on the reductive amination of aldehydes and ketones, a common method for synthesizing amines, have highlighted the critical role of the solvent. Theoretical investigations have shown that explicit coordination of water molecules to the carbonyl reactant can lead to a stepwise nucleophilic addition with a lower activation barrier compared to a concerted mechanism. This demonstrates how computational modeling can reveal subtle, solvent-induced changes in reaction mechanisms that have significant kinetic consequences.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,4,5-trisubstituted pyrrolidine-2,3-diones
3-pyrroline-2-one
N-Boc-pyrrolidine
N-Me-substituted diamine
N-(i)Pr-substituted diamine

Applications of N Phenylpyrrolidin 3 Amine Derivatives in Catalysis and Advanced Organic Synthesis

Development of Amine-Functionalized Catalysts

The amine group within pyrrolidine (B122466) derivatives serves as a highly effective functional handle for the development of novel catalysts. These catalysts can be either homogeneous or heterogeneous, with the latter offering advantages in terms of separation and reusability. The inherent nucleophilicity and basicity of the cyclic secondary amine are crucial to its catalytic activity.

Researchers have successfully immobilized pyrrolidine functionalities onto solid supports to create high-performing heterogeneous catalysts. For instance, a poly[(ethylene glycol) methacrylate] (PEGMA) resin has been functionalized with 3-(aminomethyl)pyrrolidine (B1599286) (AMP). mdpi.com This cyclic secondary amine was selected for its high nucleophilicity and minimal steric hindrance. mdpi.com The resulting PEGMA-AMP catalyst demonstrated high activity in aqueous aldol (B89426) reactions, a critical carbon-carbon bond-forming reaction in organic synthesis. mdpi.com The swellable polymer resin support, which includes promoting groups, contributes to the catalyst's excellent performance. mdpi.com

Table 1: Characteristics of PEGMA-AMP Resin Catalyst

Property Description Source
Active Site 3-(aminomethyl)pyrrolidine (AMP) mdpi.com
Support Poly[(ethylene glycol) methacrylate] (PEGMA) resin mdpi.com
Key Features High amine alkalinity, minimal steric hindrance, swellable polymer support mdpi.com

| Application | Heterogeneous catalyst for aqueous aldol condensation reactions | mdpi.com |

The covalent functionalization of supports ensures the stability of the catalyst, preventing the leaching of the active amine component. mdpi.com This approach of using amine-functionalized materials is a cornerstone of developing robust and recyclable catalytic systems for a variety of chemical transformations. mdpi.com

Role in Chiral Catalysis and Asymmetric Induction

Chiral pyrrolidine derivatives are highly valued as ligands and catalysts in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. The rigid, five-membered ring structure of pyrrolidine allows for the creation of a well-defined chiral environment around a metal center, which is essential for effective stereochemical control.

A new generation of chiral gold(I) catalysts has been developed based on ligands incorporating a C2-symmetric 2,5-diarylpyrrolidine. nih.gov These catalysts have proven effective in demanding transformations such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes. nih.gov The specific conformation of the pyrrolidine ring and the nature of its substituents create a distinct chiral binding pocket, which directs the enantioselective folding of the substrate through non-covalent interactions. nih.gov

Furthermore, biocatalysis offers a powerful route for asymmetric induction. Engineered variants of cytochrome P450 enzymes, such as CYP119, have been successfully used for the enantioselective α-C−H functionalization of N-phenylpyrrolidine. rochester.edu Through a process of directed evolution, enzyme variants were developed that could achieve this transformation with exceptional yields and stereoselectivity. rochester.edu

Table 2: Directed Evolution of CYP119 for Enantioselective C-H Functionalization of N-phenylpyrrolidine

Catalyst Variant Yield (%) Enantiomeric Ratio (e.r.) Total Turnovers (TON) Source
CYP119 (T213A, C317S) 2 69:31 170 rochester.edu
CHI-g1 14 94:6 200 rochester.edu
CHI-g2 23 99.5:0.5 3,100 rochester.edu
CHI-DA 99 99.5:0.5 12,900 rochester.edu

Data from whole-cell reactions under standard conditions.

The ability of the nickel catalyst in certain systems to dictate facial selectivity, even with modest enantioinduction, further demonstrates the potential of using chiral ligands derived from these scaffolds in the asymmetric functionalization of C–H bonds. princeton.edu

Utilization as Intermediates in Complex Organic Molecule Synthesis

Beyond their direct use in catalysis, N-phenylpyrrolidin-3-amine and its analogs are valuable building blocks, or intermediates, for constructing more complex molecules, including pharmaceuticals and novel heterocyclic systems. nbinno.comresearchgate.net The pyrrolidine scaffold is a common feature in many biologically active compounds and natural products. researchgate.net The presence of multiple reactive sites—the secondary amines and the aromatic ring—allows for diverse synthetic modifications.

For example, chiral pyrrolidine derivatives are key intermediates in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), which are promising drug candidates for treating neurodegenerative diseases. nih.gov Efficient synthetic routes to these complex molecules rely on the stereocontrolled construction of the core pyrrolidine structure. nih.gov

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction typically involves a non-enolizable aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org this compound, containing a secondary amine, is a suitable substrate for this transformation.

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the carbonyl compound to yield the final product. wikipedia.org Mannich bases are important synthetic intermediates themselves and are precursors to a wide range of biologically active molecules, including alkaloids. organic-chemistry.orgnih.gov

In the context of asymmetric synthesis, pyrrolidine derivatives have been employed as organocatalysts in enantioselective Mannich-type reactions. For instance, modified proline catalysts, which feature a pyrrolidine ring, can be used to control the stereochemical outcome of the reaction, favoring the formation of either syn or anti products. wikipedia.orgresearchgate.net

The pyrrolidine ring serves as a foundational scaffold for the synthesis of more elaborate, often fused, heterocyclic systems. These complex structures are of great interest in medicinal chemistry due to their diverse biological activities. nih.gov

A versatile synthetic strategy involves the reaction of compounds containing functional groups amenable to cyclization with lactams, such as 2-pyrrolidinone, 2-piperidone, and 2-azepanone. nih.gov This approach has been used to construct novel, multi-ring heterocyclic systems in good yields. The reaction of appropriate precursors with these lactams in the presence of phosphorus oxychloride leads to a simultaneous ring-closing reaction, forming fused systems. nih.gov

Table 3: Synthesis of Fused Heterocyclic Systems from Lactam Precursors

Lactam Precursor Resulting Heterocyclic System Source
2-Pyrrolidinone Pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines nih.gov
2-Piperidone Pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines nih.gov

This methodology highlights how the fundamental pyrrolidine structure, inherent in this compound and related compounds, can be elaborated upon to access a wide array of complex and potentially bioactive heterocyclic molecules. nih.gov

Future Perspectives and Research Directions for N Phenylpyrrolidin 3 Amine

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of N-phenylpyrrolidin-3-amine and its derivatives is evolving, with a growing emphasis on efficiency and environmental responsibility. Traditional multi-step syntheses are often resource-intensive and generate significant waste. jocpr.com In contrast, modern approaches are being developed to streamline these processes.

A notable advancement is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which facilitates the formation of the crucial aryl-amine bond. jddhs.com One specific two-step methodology involves first obtaining Boc-protected intermediates through the reaction of aryl bromides with N-Boc-3-aminopyrrolidine in a Buchwald-Hartwig reaction, followed by the removal of the Boc protecting group to yield the desired 1-phenylpyrrolidin-3-amine (B101601) derivatives. nih.gov

Beyond specific reactions, the principles of green chemistry are being integrated to create more sustainable synthetic pathways. jocpr.comjddhs.com These approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. jocpr.comnih.gov

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique utilizes microwave heating to accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and improved product yields. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent, or using green solvents like water or supercritical CO2, significantly reduces the environmental impact associated with volatile organic compounds (VOCs). jocpr.commdpi.com Mechanochemical grinding is one such solvent-free procedure that has been optimized for the synthesis of N-substituted amines. mdpi.com

Catalyst Recycling: The use of heterogeneous or recyclable catalysts is a core tenet of green chemistry. jddhs.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. jddhs.com

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than a batch. This method offers enhanced control over reaction parameters, improved safety, and can be more easily scaled up. mdpi.com

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com

By adopting these methodologies, the synthesis of this compound derivatives can become more economically viable and environmentally friendly, facilitating broader exploration in drug discovery.

Identification of Novel Biological Targets and Exploration of New Therapeutic Areas

Derivatives of the this compound core have shown promise across a diverse range of therapeutic areas, suggesting that this scaffold can interact with multiple biological targets. The five-membered pyrrolidine (B122466) ring is a common feature in many FDA-approved drugs and natural products, valued for its ability to explore three-dimensional chemical space effectively. unipa.it

Initial research has highlighted the potential of these compounds in neurology and beyond. For instance, some derivatives have demonstrated potent anticonvulsant and antinociceptive (pain-relieving) properties in various mouse models, including the maximal electroshock (MES) and pentylenetetrazole-induced seizure tests. acs.org Further studies have pointed towards the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling, as a potential molecular target. nih.gov

The therapeutic landscape for this compound class extends to anti-inflammatory, analgesic, neuroprotective, and antimicrobial applications. nih.govnih.govresearchgate.netnih.gov The versatility of the scaffold allows for structural modifications that can tune its activity towards different biological targets.

Therapeutic AreaPotential Biological Target(s)Observed ActivitySource(s)
Neurology (Anticonvulsant)Not specifiedProtective activity in MES and pentylenetetrazole-induced seizure models. acs.org
Pain & Analgesia (Antinociceptive)TRPV1 ChannelEfficacy in formalin-induced tonic pain models. nih.govacs.org
InflammationCOX-1, COX-2, 5-LOXIn-vitro inhibitory potential and in-vivo reduction of edema. nih.gov
Neuroprotection (Ischemic Stroke)AMPA Receptor (hypothesized)Reduced neurological deficit and improved cognitive function in a rat model of cerebral ischemia. nih.gov
Infectious Disease (Antibacterial)Inorganic Pyrophosphatases (PPases)Activity against drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis. nih.gov

Future research will focus on target deconvolution to precisely identify the proteins and pathways modulated by these compounds. This will involve a combination of biochemical assays, proteomic profiling, and genetic approaches to validate targets and elucidate mechanisms of action. A deeper understanding of these interactions will enable the rational design of more potent and selective molecules for new and existing therapeutic indications.

Integration of Advanced Computational Tools for De Novo Design and Activity Prediction

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a way to accelerate the design-make-test-analyze cycle while reducing costs. beilstein-journals.orgnih.gov These computational methods are particularly valuable for exploring the vast chemical space around the this compound scaffold to design novel derivatives with improved potency and selectivity.

CADD approaches are broadly categorized into structure-based and ligand-based methods. beilstein-journals.orgemanresearch.org

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can be used to predict how a molecule will bind to the target's active site. frontiersin.orgresearchgate.net This allows researchers to prioritize compounds for synthesis and guide modifications to enhance binding affinity. frontiersin.org For example, molecular docking was used to support the hypothesis that a phenylpyrrolidine derivative could affect AMPA receptor function. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods use information from a set of known active molecules. emanresearch.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling identify key chemical features responsible for biological activity, which can then be used to design new compounds. beilstein-journals.org

De Novo Design represents a more advanced computational strategy where algorithms generate entirely new molecular structures tailored to fit a specific target's binding site. beilstein-journals.org This approach can uncover novel chemical entities that may not be conceived through traditional medicinal chemistry intuition. More recently, machine learning and artificial intelligence, including the use of recurrent neural networks, are being employed for the de novo design of molecules with desired properties, such as antimicrobial peptides. researchgate.netnih.gov

Computational Tool/MethodApplication in this compound ResearchSource(s)
Molecular DockingPredicting binding modes and affinities to known targets (e.g., AMPA receptors, COX enzymes); virtual screening of compound libraries. nih.govfrontiersin.orgresearchgate.net
Molecular Dynamics (MD) SimulationsInvestigating the stability of protein-ligand complexes and exploring conformational changes over time. researchgate.net
QSAR ModelingBuilding mathematical models to predict the biological activity of new derivatives based on their physicochemical properties. beilstein-journals.orgresearchgate.net
Pharmacophore ModelingIdentifying the essential 3D arrangement of chemical features required for biological activity to guide the design of new scaffolds. beilstein-journals.org
De Novo Design & AIGenerating novel molecular structures computationally that are optimized for a specific biological target. beilstein-journals.orgnih.gov

By integrating these advanced computational tools, researchers can more efficiently navigate the chemical landscape, prioritizing the synthesis of this compound derivatives with the highest probability of success as therapeutic agents.

Translational Research and Preclinical Development Considerations

Translating a promising compound from a laboratory "hit" to a clinical candidate is a complex, lengthy, and expensive process. nih.gov For any derivative of this compound to advance toward clinical trials, it must undergo rigorous preclinical development. This phase is critical for establishing a preliminary safety and efficacy profile. nih.gov

The primary goals of preclinical development are to:

Assess safety and toxicity: Conduct studies to identify potential toxicities and establish a safe dose range for initial human studies.

Provide data for regulatory submission: Compile a comprehensive data package to support an Investigational New Drug (IND) application or its equivalent.

Key considerations in the preclinical development of an this compound-based candidate include:

Lead Optimization: Medicinal chemists will systematically modify the lead compound to improve its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This involves enhancing metabolic stability, improving oral bioavailability, reducing off-target effects, and minimizing potential toxicity.

Pharmacokinetics (PK): Studies are conducted to understand how the drug is absorbed, distributed throughout the body, metabolized, and eliminated. This information is crucial for determining how the drug will be administered in the clinic.

Pharmacodynamics (PD): These studies investigate the relationship between drug concentration and its pharmacological effect. This helps to establish a clear link between target engagement and the desired therapeutic outcome.

In Vivo Efficacy Models: The lead candidate must demonstrate efficacy in relevant animal models of the target disease (e.g., models of epilepsy, chronic pain, or bacterial infection). acs.orgnih.gov

Toxicology Studies: A series of standardized in vitro and in vivo toxicology studies are required by regulatory agencies to assess the potential for adverse effects on major organ systems before the compound can be administered to humans. nih.gov

Successful navigation of this preclinical phase is a critical milestone that bridges basic discovery research with clinical application, ultimately determining whether a promising this compound derivative can become a new medicine.

Q & A

Q. What are the standard synthetic routes for N-phenylpyrrolidin-3-amine, and how do reaction conditions influence yield?

this compound can be synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. A representative method involves reacting pyrrolidin-3-amine with iodobenzene in the presence of a copper catalyst (e.g., Cu(OAc)₂) and a base (e.g., Cs₂CO₃) in DMSO at 35°C for 48 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. For example, excess amine (1.5–2.0 equivalents) improves conversion, while polar aprotic solvents (e.g., DMSO) enhance reaction rates .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 7.2–7.5 ppm; pyrrolidine CH₂ at δ 2.5–3.0 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 177.149) .
  • TLC and Column Chromatography : Monitor reaction progress and purify intermediates using EtOAc/hexane gradients (e.g., 0–100% polarity) .

Q. How can researchers address low yields during purification of this compound?

Low yields (e.g., 17.9% in a related synthesis ) often arise from side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Acid-Base Extraction : Use HCl to protonate the amine, followed by DCM extraction to isolate the product .
  • Chromatographic Solvent Optimization : Adjust EtOAc/hexane ratios to improve separation of polar byproducts .

Q. What stability considerations are essential for storing this compound?

The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Purity degradation can be monitored via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How do catalytic systems (e.g., Pd/NiO vs. Cu-based catalysts) impact the efficiency of N-aryl bond formation?

  • Pd/NiO : Enables reductive amination under H₂ at 25°C, achieving >95% yield for analogous N-aryl amines. Advantages include mild conditions and compatibility with electron-deficient substrates .
  • Cu Catalysts : Require higher temperatures (35–80°C) and longer reaction times (24–48 hours) but are cost-effective for gram-scale synthesis .
  • Catalyst Comparison : Pd systems offer higher turnover numbers (TON > 1,000) but are sensitive to sulfur-containing impurities .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Case study: A reported analog showed conflicting ¹H NMR shifts (δ 2.5 vs. δ 3.1 for pyrrolidine CH₂). Resolution strategies include:

  • 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations .
  • Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to assign stereochemistry .

Q. What methodologies enable structure-activity relationship (SAR) studies of this compound derivatives?

  • Functional Group Variation : Synthesize analogs with substituents (e.g., –CF₃, –OCH₃) at the phenyl ring to assess electronic effects on bioactivity .
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using IC₅₀ measurements and correlate with logP values .
  • Crystallography : Resolve ligand-protein co-crystal structures to identify binding motifs .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

  • Byproduct Formation : At scale, dimerization (e.g., via Buchwald-Hartwig coupling) increases. Mitigate using excess amine and slow reagent addition .
  • Solvent Recovery : Replace DMSO with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Tables

Q. Table 1. Comparative Analysis of Catalytic Systems

CatalystReaction Temp (°C)Time (h)Yield (%)TONKey Limitations
Cu(OAc)₂35–8024–4817–5050Sensitive to O₂, low TON
Pd/NiO251084–98>1,000High cost, S-sensitive

Q. Table 2. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.3 (m, 5H, ArH), 3.1 (m, 2H, CH₂N), 2.7 (m, 1H, CH), 2.5 (m, 4H, pyrrolidine)
¹³C NMRδ 149.1 (C–N), 128.5–126.3 (ArC), 58.2 (CH₂N), 46.7 (pyrrolidine)
HRMS (ESI)m/z 177.149 ([M+H]+)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.